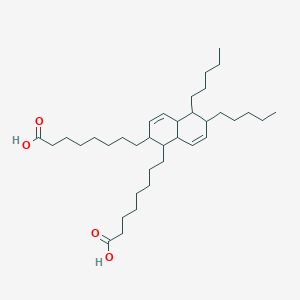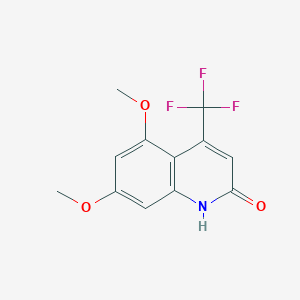
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of methoxy groups at the 5th and 7th positions, a trifluoromethyl group at the 4th position, and a quinolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethyl ketone.
Cyclization: The key step involves the cyclization of the intermediate to form the quinolinone core. This can be achieved through various cyclization reactions, such as the Pfitzinger reaction or the Friedländer synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
5,7-dimethoxy-4-methylquinolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
5,7-dimethoxy-4-chloroquinolin-2-one: Contains a chloro group instead of a trifluoromethyl group.
5,7-dimethoxy-4-phenylquinolin-2-one: Features a phenyl group at the 4th position.
Uniqueness
The presence of the trifluoromethyl group in 5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds with different substituents.
特性
CAS番号 |
328955-83-5 |
|---|---|
分子式 |
C12H10F3NO3 |
分子量 |
273.21 g/mol |
IUPAC名 |
5,7-dimethoxy-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H10F3NO3/c1-18-6-3-8-11(9(4-6)19-2)7(12(13,14)15)5-10(17)16-8/h3-5H,1-2H3,(H,16,17) |
InChIキー |
UPNRATBNCVOZSY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=CC(=O)N2)C(F)(F)F)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
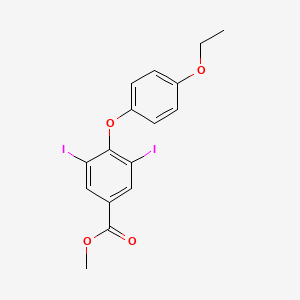
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
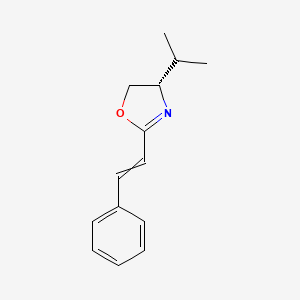

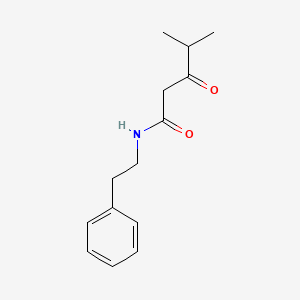


![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
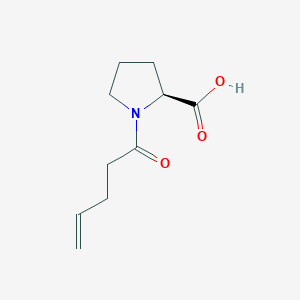
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
